![molecular formula C10H13NO2 B168742 (4-Methyl-benzylamino)-acetic acid CAS No. 114479-34-4](/img/structure/B168742.png)
(4-Methyl-benzylamino)-acetic acid
Overview
Description
(4-Methyl-benzylamino)-acetic acid is an organic compound that features a benzylamine group substituted with a methyl group at the para position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamine moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzylamine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methyl-benzylamine with acetic acid. This process can yield high purity and yield, making it suitable for further applications in drug development and chemical research. The compound's structure allows for modifications that can enhance its biological activity.
Anticancer Properties
Research has indicated that compounds containing the 4-(aminomethyl)benzamide fragment, which includes this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, certain analogs demonstrated potent inhibitory effects against RTKs such as EGFR and HER-2, suggesting potential as anticancer agents .
Antibacterial Effects
The antibacterial properties of this compound derivatives have been evaluated against a range of Gram-positive bacteria, including multidrug-resistant strains. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values indicating effective antibacterial activity . Such properties make them candidates for developing new antibiotics.
Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in developing treatments for conditions like depression or anxiety .
Diabetes Management
Recent studies have explored the role of this compound in managing diabetes-related complications, particularly diabetic retinopathy. The compound has shown promise in reducing retinal vascular leakage in animal models, indicating its potential as a therapeutic agent for diabetic eye diseases .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various compounds including this compound derivatives, researchers found that certain analogs exhibited over 90% inhibition against EGFR at low concentrations (10 nM). This highlights the compound's potential as a targeted therapy in cancer treatment .
Case Study 2: Antibacterial Evaluation
A series of derivatives were synthesized and tested for antibacterial activity against multidrug-resistant strains. The most potent compounds displayed MIC values as low as 2 µg/mL, showcasing their potential utility in clinical settings .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4-Methyl-benzylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the methyl and acetic acid groups.
4-Methylbenzylamine: Similar structure but without the acetic acid moiety.
Phenylacetic acid: Contains the acetic acid group but lacks the benzylamine moiety.
Uniqueness
(4-Methyl-benzylamino)-acetic acid is unique due to the presence of both the benzylamine and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.
Biological Activity
(4-Methyl-benzylamino)-acetic acid (MBAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MBAA, supported by relevant data and case studies.
Chemical Structure and Properties
MBAA is characterized by its unique structure, which includes a methyl group and an amino acid backbone. The molecular formula is CHNO, and it has a molecular weight of approximately 179.22 g/mol. The compound's structure contributes to its interaction with various biological targets, influencing its pharmacological effects.
Antimicrobial Properties
Research has indicated that MBAA exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that MBAA inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MBAA against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 50-100 µg/mL, showcasing its potential as an antimicrobial agent .
Anticancer Activity
MBAA has also been investigated for its anticancer properties. Studies have shown that MBAA induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects by modulating key signaling pathways associated with cell proliferation and survival. For instance, MBAA has been found to inhibit the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities of MBAA
Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
Escherichia coli | 100 µg/mL | ||
Anticancer | Breast cancer cells | IC50 = 25 µM | |
Colon cancer cells | IC50 = 30 µM |
The mechanism by which MBAA exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : MBAA has been shown to inhibit specific enzymes that are crucial for microbial survival and cancer cell proliferation.
- Receptor Interaction : The compound may interact with various receptors on cell surfaces, influencing signaling cascades that regulate cell growth and apoptosis.
- Oxidative Stress Induction : MBAA can increase the production of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cell death in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of MBAA demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in treating biofilm-associated infections .
- Cancer Cell Line Studies : In a comparative analysis of several compounds, MBAA exhibited superior anticancer activity compared to traditional chemotherapeutic agents in vitro, suggesting it may serve as a lead compound for further drug development .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYHWQHNZFDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964534 | |
Record name | N-[(4-Methylphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-38-5 | |
Record name | N-[(4-Methylphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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